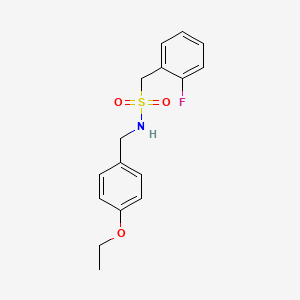![molecular formula C22H19F2N5O3 B4630865 7-(difluoromethyl)-N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630865.png)
7-(difluoromethyl)-N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multiple steps, including condensation reactions, cyclization, and functional group transformations. Key steps in the synthesis involve the use of amino pyrazoles and beta-diketones or similar precursors to form the pyrazolo[1,5-a]pyrimidine core through ring closure reactions. Subsequent modifications introduce various substituents that define the final compound's properties and potential biological activities. For example, the parallel solution-phase synthesis has been used to generate a wide array of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of this synthetic route (Dalinger et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by X-ray crystallography, revealing the arrangement of atoms within the molecule and the spatial relationship between different functional groups. The crystal structure analysis provides insights into the compound's three-dimensional configuration, essential for understanding its reactivity and interactions with biological targets. For instance, studies have detailed the crystal structure of similar compounds, highlighting the role of hydrogen bonding and molecular stacking in stabilizing the crystal lattice (Ju Liu et al., 2016).
Scientific Research Applications
Synthesis and Characterization
- A study by Hassan, Hafez, and Osman (2014) described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally similar to 7-(difluoromethyl)-N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. These compounds were synthesized using reactions involving hydrazine hydrate and were characterized using various analytical techniques like IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).
Biological Activity and Potential Therapeutic Applications
Cytotoxic Activity Against Cancer Cells :
- The same study also investigated the in vitro cytotoxic activity of these compounds against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).
Antitumor Activities :
- Xin (2012) synthesized a compound structurally related to 7-(difluoromethyl)-N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide and assessed its antitumor activities. This study highlighted the potential of such compounds in antitumor therapy (Xin, 2012).
Anti-Inflammatory and Analgesic Agents :
- A study by Abu‐Hashem et al. (2020) synthesized and evaluated various derivatives for their anti-inflammatory and analgesic activities, indicating the potential use of such compounds in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Structural Studies and Chemical Properties
- Crystal Structure Analysis :
- Liu et al. (2016) analyzed the crystal structure of a closely related compound, which aids in understanding the molecular configuration and potential interaction mechanisms of these compounds (Liu, Song, Tian, Zhang, Bai, & Wang, 2016).
- Chemical Synthesis and Mechanism :
- Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete (2014) explored the regioselective synthesis of similar compounds, providing insights into the chemical properties and synthesis mechanisms of pyrazolo[1,5-a]pyrimidine derivatives (Drev et al., 2014).
properties
IUPAC Name |
7-(difluoromethyl)-N-(2,4-dimethyl-6-oxopyridin-1-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O3/c1-12-8-13(2)28(19(30)9-12)27-22(31)16-11-25-29-18(20(23)24)10-17(26-21(16)29)14-4-6-15(32-3)7-5-14/h4-11,20H,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCGJNNYCVTJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(difluoromethyl)-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4630789.png)
![methyl 4-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630800.png)
![5-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4630801.png)

![methyl 2-{[(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B4630820.png)

![2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4630836.png)
![N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4630844.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4630853.png)
![N-(sec-butyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630860.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4630864.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4630868.png)
![4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4630871.png)
![methyl 2-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4630876.png)